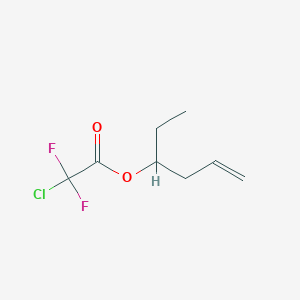
Hex-5-en-3-yl chloro(difluoro)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hex-5-en-3-yl chloro(difluoro)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro(difluoro)acetate group attached to a hex-5-en-3-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hex-5-en-3-yl chloro(difluoro)acetate typically involves the esterification of hex-5-en-3-ol with chloro(difluoro)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.
Chemical Reactions Analysis
Types of Reactions
Hex-5-en-3-yl chloro(difluoro)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro(difluoro)acetate group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hex-5-en-3-ol and chloro(difluoro)acetic acid.
Oxidation: The hex-5-en-3-yl moiety can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of hex-5-en-3-ol and chloro(difluoro)acetic acid.
Oxidation: Formation of hex-5-en-3-one or hex-5-en-3-al.
Scientific Research Applications
Hex-5-en-3-yl chloro(difluoro)acetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Hex-5-en-3-yl chloro(difluoro)acetate involves its interaction with molecular targets through its functional groups. The chloro(difluoro)acetate group can participate in nucleophilic substitution reactions, while the hex-5-en-3-yl moiety can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Hex-5-en-3-yl acetate: Lacks the chloro(difluoro) group, making it less reactive in nucleophilic substitution reactions.
Hex-5-en-3-yl chloroacetate: Contains a chloroacetate group instead of chloro(difluoro)acetate, resulting in different reactivity and properties.
Hex-5-en-3-yl difluoroacetate: Contains a difluoroacetate group without the chloro substituent, affecting its chemical behavior.
Uniqueness
Hex-5-en-3-yl chloro(difluoro)acetate is unique due to the presence of both chloro and difluoro groups, which impart distinct reactivity and properties
Properties
CAS No. |
881903-13-5 |
|---|---|
Molecular Formula |
C8H11ClF2O2 |
Molecular Weight |
212.62 g/mol |
IUPAC Name |
hex-5-en-3-yl 2-chloro-2,2-difluoroacetate |
InChI |
InChI=1S/C8H11ClF2O2/c1-3-5-6(4-2)13-7(12)8(9,10)11/h3,6H,1,4-5H2,2H3 |
InChI Key |
QVXZJRWGVDLPAM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C)OC(=O)C(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















